molecular formula C4H8Cl3N5 B12984615 6-Chloropyrimidine-2,4,5-triamine dihydrochloride

6-Chloropyrimidine-2,4,5-triamine dihydrochloride

Cat. No.: B12984615
M. Wt: 232.49 g/mol
InChI Key: QVVAZSBXVDJXES-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-2,4,5-triamine dihydrochloride is a chemical compound with the molecular formula C4H7Cl2N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-2,4,5-triamine dihydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2,4,5-triaminopyrimidine with thionyl chloride to introduce the chlorine atom at the 6-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to the formation of pyrimidine N-oxides .

Scientific Research Applications

6-Chloropyrimidine-2,4,5-triamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-2,4,5-triamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6-position plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

    2,4,5-Triaminopyrimidine: Lacks the chlorine atom at the 6-position, resulting in different chemical reactivity and biological activity.

    6-Bromopyrimidine-2,4,5-triamine: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: 6-Chloropyrimidine-2,4,5-triamine dihydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity and potential as a versatile intermediate in organic synthesis. Its specific interactions with biological targets also make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C4H8Cl3N5

Molecular Weight

232.49 g/mol

IUPAC Name

6-chloropyrimidine-2,4,5-triamine;dihydrochloride

InChI

InChI=1S/C4H6ClN5.2ClH/c5-2-1(6)3(7)10-4(8)9-2;;/h6H2,(H4,7,8,9,10);2*1H

InChI Key

QVVAZSBXVDJXES-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)N.Cl.Cl

Origin of Product

United States

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